1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine
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Overview
Description
1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine, also known as FPBP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields.
Scientific Research Applications
1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a treatment for depression, anxiety, and schizophrenia. Additionally, it has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Mechanism of Action
1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. It increases the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase serotonin levels in the brain, as well as increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and maintenance of neurons. Additionally, it has been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which has neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have potential therapeutic applications in various fields. However, one limitation is that it can be difficult to obtain pure this compound, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine. One area of interest is its potential use as a radioligand in PET imaging studies. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various fields. Finally, more research is needed to develop more efficient synthesis methods for this compound.
Synthesis Methods
1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine can be synthesized using a variety of methods, including the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-(2-pyridinyl)benzyl chloride. The resulting compound is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-pyridin-2-ylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3/c24-22-5-3-4-20(16-22)18-27-14-12-26(13-15-27)17-19-7-9-21(10-8-19)23-6-1-2-11-25-23/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHFKBHNJGRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=N3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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